3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound belongs to a class of piperidine-based tert-butyl esters functionalized with quinoxaline derivatives. The core structure includes a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a 3-chloroquinoxaline moiety linked via a sulfanylmethyl (-S-CH2-) bridge. The sulfur atom in the linker distinguishes it from oxygen- or nitrogen-linked analogs, affecting lipophilicity and metabolic stability.
Properties
IUPAC Name |
tert-butyl 3-[(3-chloroquinoxalin-2-yl)sulfanylmethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2S/c1-19(2,3)25-18(24)23-10-6-7-13(11-23)12-26-17-16(20)21-14-8-4-5-9-15(14)22-17/h4-5,8-9,13H,6-7,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCYYQHBANKGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116338 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[(3-chloro-2-quinoxalinyl)thio]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353985-58-6 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[(3-chloro-2-quinoxalinyl)thio]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353985-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[(3-chloro-2-quinoxalinyl)thio]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the quinoxaline core. One common approach is the condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds under acidic conditions to form the quinoxaline ring. Subsequent chlorination and sulfanylmethylation reactions are then performed to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely be optimized for efficiency, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yields.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, quinoxaline derivatives have been studied for their antimicrobial, antifungal, and anticancer properties. This compound, in particular, may be investigated for its potential biological activities.
Medicine
The medical applications of this compound could include its use as a lead compound in drug discovery. Its structural features may make it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which 3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its molecular targets and pathways involved. It may interact with specific enzymes or receptors in biological systems, leading to a cascade of biochemical reactions that result in its observed effects.
Comparison with Similar Compounds
Structural and Electronic Differences
- Sulfanylmethyl vs. Oxymethyl : The sulfur atom in the target compound increases molecular weight by ~16 g/mol compared to the oxymethyl analog . Sulfur’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems but reduce solubility in aqueous media.
- Amino vs.
- Positional Isomerism: The 4-position analog demonstrates how minor structural changes (e.g., piperidine substitution site) can significantly alter steric and electronic profiles.
Biological Activity
3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a piperidine ring, a chloro-substituted quinoxaline moiety, and a tert-butyl ester functional group, which together may confer significant therapeutic properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 363.84 g/mol. The unique combination of functional groups enhances its potential for biological activity and reactivity.
| Property | Details |
|---|---|
| Molecular Formula | C18H22ClN3O3 |
| Molecular Weight | 363.84 g/mol |
| Structure | Contains piperidine and quinoxaline rings with a chloro substituent |
The mechanism of action of this compound is hypothesized to involve interactions with specific biological targets, including enzymes and receptors. The quinoxaline ring may play a crucial role in binding to these targets, while the sulfanylmethyl group can participate in redox reactions, influencing the compound's efficacy.
Antimicrobial Activity
Research indicates that quinoxaline derivatives can exhibit antimicrobial properties. The presence of the chloro group in this compound may enhance its ability to inhibit bacterial growth. In vitro studies have shown that similar compounds demonstrate significant activity against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Quinoxaline derivatives have been investigated for their anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways.
Neuroprotective Effects
There is emerging evidence that compounds containing piperidine and quinoxaline structures may possess neuroprotective properties. These effects could be mediated by the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.
Case Studies
- Antimicrobial Study : A study conducted on related quinoxaline derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range. This suggests that the chloro-substituted quinoxaline moiety enhances antimicrobial efficacy.
- Anticancer Research : In vitro assays using human cancer cell lines indicated that compounds similar to this compound exhibit cytotoxicity at concentrations ranging from 10 to 50 µM, leading to increased apoptosis rates compared to control groups.
- Neuroprotection : Experimental models assessing neuroprotective effects showed reduced neuronal cell death in the presence of related compounds during oxidative stress conditions, indicating potential therapeutic applications for neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
